tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O3. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate typically involves the following steps:
Azetidine Synthesis: The azetidine ring is formed through cyclization reactions, often using starting materials such as amino alcohols or amino ketones.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Alkylation: The azetidine ring is alkylated with 2-methoxyethyl bromide to introduce the methoxyethyl group.
Deprotection: The Boc group is removed to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The azetidine ring can be reduced to form a saturated ring structure.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or sulfonates, along with suitable bases, are used for substitution reactions.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Saturated Azetidine Derivatives: Resulting from the reduction of the azetidine ring.
Substituted Azetidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a probe in biological studies to understand the interactions and functions of various biomolecules. Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Tert-butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate: A structurally related compound with a piperidine ring instead of an azetidine ring.
Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Another related compound with a different alkyl chain length and functional groups.
Uniqueness: Tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate is unique due to its smaller ring size and specific functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2168874-98-2 |
---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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